(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-9(3)10-6-4-5-7-11-10/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRPERORGRFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine As a Ligand
Ligand Architecture and Chelation Modes in Pyridyl-Amine Systems
(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine functions as a classic bidentate N,N'-donor ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine. This chelation forms a stable five-membered ring, a common and favored arrangement in coordination chemistry. The coordination of both the sp²-hybridized pyridyl nitrogen and the sp³-hybridized amino nitrogen creates a robust chelate effect, enhancing the stability of the resulting metal complexes compared to their monodentate analogues.
The stereochemistry of the chiral carbon atom in the ethyl bridge of this compound is a crucial feature. The presence of this stereocenter can induce chirality at the metal center upon coordination, making this ligand a valuable candidate for applications in asymmetric catalysis. The conformation of the five-membered chelate ring will be influenced by the steric demands of the isopropyl group on the amine and the methyl group on the ethyl bridge.
Substituents on both the pyridine ring and the amine nitrogen play a pivotal role in modulating the electronic and steric properties of pyridyl-amine ligands. nih.govacs.org Electron-donating groups on the pyridine ring increase the electron density on the pyridyl nitrogen, enhancing its Lewis basicity and strengthening the metal-ligand bond. nih.gov Conversely, electron-withdrawing groups decrease the basicity of the pyridyl nitrogen. nih.gov
In the case of this compound, the isopropyl group on the amine nitrogen introduces significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the coordination of additional bulky ligands. The methyl group on the ethyl backbone further contributes to the steric profile of the ligand. The interplay of these steric and electronic effects ultimately dictates the stability, reactivity, and catalytic activity of the resulting metal complexes. For instance, in related zinc complexes with N-(pyridinylmethyl)aniline ligands, the electronic properties of carboxylate co-ligands were found to significantly affect the catalytic performance in ring-opening polymerization. carta-evidence.org
Complexation with Transition Metals: Synthesis and Characterization
The versatile nature of pyridyl-amine ligands allows for the synthesis of a wide array of transition metal complexes with diverse structures and applications. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Palladium(II) complexes featuring bidentate N-donor ligands are of significant interest due to their applications in catalysis, particularly in cross-coupling reactions and directed C-H functionalization. nih.gov The coordination of this compound to a Pd(II) center would be expected to form a square-planar complex. The specific substituents on the ligand can influence the catalytic activity of these complexes. nih.gov For example, studies on Pd(II) complexes with 4-substituted pyridine ligands have shown that the electronic nature of the substituent impacts the catalytic efficiency in reactions like the carbonylation of nitro compounds. acs.org
| Complex Type | Typical Geometry | Potential Application |
| [Pd(L)Cl₂] | Square-planar | Catalysis (e.g., cross-coupling, C-H activation) |
| [Pd(L)₂(PF₆)₂] | Square-planar | Mechanistic studies |
| L = this compound |
Copper complexes with pyridyl-amine ligands exhibit a rich coordination chemistry, adopting various geometries such as square-planar, square-pyramidal, or trigonal-bipyramidal, depending on the ligand structure and the counter-ion. nih.govnih.gov These complexes are often studied for their redox properties and their potential as catalysts in oxidation reactions or as models for biological systems. The reaction of this compound with a copper(II) salt would likely yield a complex where the ligand acts as a bidentate chelator. The steric bulk of the isopropyl and methyl groups could influence the accessibility of the copper center, potentially affecting its redox potential and catalytic activity.
The coordination chemistry of pyridyl-amine ligands extends to a broad range of other transition metals.
Nickel: Nickel(II) complexes with pyridyl-amine ligands can adopt square-planar or octahedral geometries. These complexes have been investigated for their magnetic properties and their potential in catalysis, including polymerization and redox reactions. nih.govacs.orgacs.org The coordination of this compound to Ni(II) could lead to interesting magnetic behavior due to the specific ligand field environment created.
Zinc: Zinc(II) complexes with pyridyl-amine ligands are typically four- or five-coordinate and are often explored for their catalytic activity in polymerization reactions and as fluorescent sensors. carta-evidence.orgfrontiersin.orgrsc.orgnih.gov The chirality of this compound makes its zinc complexes particularly interesting for asymmetric catalysis. Studies on related systems have shown that the nuclearity of zinc complexes (mononuclear vs. dinuclear) can be influenced by the ligand structure and significantly impacts their catalytic activity. carta-evidence.org
Iron: Iron complexes with pyridyl-amine ligands are known to be active in a variety of catalytic transformations, including oxidation, polymerization, and cross-coupling reactions. rsc.orgnsf.govnih.govacs.org The spin state of iron in these complexes is highly dependent on the ligand field strength, which can be tuned by the substituents on the pyridyl-amine ligand. An iron complex of this compound could exhibit interesting spin-crossover properties.
Gold: Gold(III) complexes with pyridyl-amine ligands have been investigated for their potential as catalysts and for their biological activity. d-nb.infonih.govrsc.orgresearchgate.netacs.org These complexes typically adopt a square-planar geometry. The electron density of the pyridine ligands has been shown to have a pivotal influence on the catalytic activity of Au(III) complexes. acs.org
Cadmium: Cadmium(II) complexes with pyridyl-amine ligands often form coordination polymers with interesting structural motifs. acs.orgacs.orgnih.govmdpi.comnih.gov The nature of the ligand and the counter-ion can direct the self-assembly of these supramolecular structures. The coordination of this compound to cadmium(II) could lead to the formation of chiral coordination polymers.
| Metal | Typical Coordination Geometries | Reported Applications of Analogous Complexes |
| Nickel(II) | Square-planar, Octahedral | Catalysis, Magnetism nih.govacs.orgacs.org |
| Zinc(II) | Tetrahedral, Trigonal-bipyramidal | Catalysis, Luminescence carta-evidence.orgfrontiersin.orgrsc.orgnih.gov |
| Iron(II)/(III) | Octahedral, Trigonal-bipyramidal | Catalysis, Spin-crossover rsc.orgnsf.govnih.govacs.org |
| Gold(III) | Square-planar | Catalysis, Bioinorganic Chemistry d-nb.infonih.govrsc.orgresearchgate.netacs.org |
| Cadmium(II) | Octahedral, Polymeric | Coordination Polymers acs.orgacs.orgnih.govmdpi.comnih.gov |
Electronic Structures and Spectroscopic Signatures of Metal-Pyridyl-Amine Complexes
The electronic structure of a metal complex is intrinsically linked to its spectroscopic properties. Techniques such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the nature of the metal-ligand bonding and the geometry of the coordination sphere.
The electronic absorption spectra of transition metal complexes with pyridyl-amine ligands are characterized by d-d transitions and charge-transfer bands. The d-d transitions, which arise from the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are typically weak and provide information about the geometry and the ligand field strength. For instance, octahedral Ni(II) complexes generally exhibit three spin-allowed d-d transitions. marquette.edu In contrast, square planar or tetrahedral geometries will show different spectral patterns. rsc.org Charge-transfer bands, which are much more intense, result from the transfer of an electron between the metal and the ligand. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers, depending on the relative energies of the metal and ligand orbitals.
| Complex | Solvent | λmax (nm) (ε, M-1cm-1) | Assignment | Reference |
|---|---|---|---|---|
| [Co(bpp)(L)2] (L = sulfadiazine, bpp = 1,3-bis(pyridin-4-yl)propane) | Not specified | ~543 | d-d transition | researchgate.net |
| Cu(dpyam)2(ONO)0.5(H2O) (dpyam = di-2-pyridylamine) | Not specified | Not specified | cis-distorted octahedral | researchgate.net |
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. The coordination of a pyridyl-amine ligand to a metal center induces significant changes in the chemical shifts of the ligand's protons and carbons. Generally, the coordination causes a downfield shift of the signals of the protons on the pyridine ring and the alkylamine backbone due to the deshielding effect of the metal ion. researchgate.netnih.gov The magnitude of this shift can provide information about the strength of the metal-ligand bond and the geometry of the complex. nih.govnih.gov For paramagnetic complexes, the NMR signals are often significantly broadened and shifted due to the influence of the unpaired electrons, which can also provide structural information.
The following table provides representative ¹H NMR data for palladium(II) complexes with ligands similar to this compound, illustrating the typical downfield shifts observed upon coordination.
| Complex/Ligand | Pyridine Protons | Amine/Alkyl Protons | Reference |
|---|---|---|---|
| N-benzyl tris(pyridin-2-yl)methylamine (bz-tpmaH) | 7.20-8.55 (m) | 4.05 (s, CH₂), 7.20-7.40 (m, Ph) | nih.gov |
| [(bz-tpmaH)PdCl]Cl | 7.60-9.20 (m) | 4.80 (d, CH₂), 7.40-7.80 (m, Ph) | nih.gov |
| 4-MeO-C₆H₄-NH-CH₂-Py | 7.15-8.50 (m) | 3.75 (s, OMe), 4.35 (s, CH₂), 6.80-7.10 (m, C₆H₄) | nih.gov |
| [Pd(4-MeO-C₆H₄-NH-CH₂-Py)Cl₂] | 7.30-8.80 (m) | 3.80 (s, OMe), 4.60 (d, CH₂), 6.90-7.30 (m, C₆H₄) | nih.gov |
Thermodynamic and Kinetic Aspects of Metal-Ligand Binding in this compound Derivatives
The stability and reactivity of metal complexes are governed by thermodynamic and kinetic factors. The thermodynamic stability of a complex is quantified by its stability constant (log K), which reflects the equilibrium position of the complex formation reaction. A higher stability constant indicates a more stable complex. rsc.org The stability of metal complexes with pyridyl-amine ligands is influenced by several factors, including the nature of the metal ion, the chelate effect, and the steric and electronic properties of the ligand. nih.gov For instance, the formation of a five- or six-membered chelate ring upon coordination of a bidentate ligand like this compound significantly enhances the stability of the complex compared to coordination with two monodentate ligands (the chelate effect).
The following table presents representative stability constants for copper(II) and palladium(II) complexes with bidentate amine and pyridine-containing ligands, which can be considered analogous to complexes of this compound.
| Metal Ion | Ligand | log β110 | log β120 | Reference |
|---|---|---|---|---|
| Cu(II) | N-Methylglycine | 7.74 | 14.28 | bohrium.com |
| Cu(II) | N,N-Diethylglycine | 6.85 | 13.38 | bohrium.com |
| Pd(II) | bis(pyridin-2-ylmethyl)amine (bpma) with cytidine | 8.53 | - | nih.gov |
| Pd(II) | bis(pyridin-2-ylmethyl)amine (bpma) with acetylmethionine | 5.88 | - | nih.gov |
The kinetics of ligand substitution reactions provide insight into the reaction mechanisms and the lability of the complexes. For square planar d⁸ metal ions like Pd(II), ligand substitution reactions typically proceed via an associative mechanism, involving the formation of a five-coordinate intermediate. The rate of these reactions is influenced by the nature of the entering and leaving groups, as well as the steric and electronic properties of the ancillary ligands already coordinated to the metal center. For instance, the presence of bulky substituents on the pyridyl-amine ligand can hinder the approach of the incoming ligand, thereby slowing down the reaction rate. nih.gov
Due to the absence of specific kinetic data for this compound, the following table provides representative kinetic data for ligand exchange reactions on Ni(II) and Pd(II) complexes with related amine ligands. This data illustrates the typical rate constants observed for such systems.
| Complex | Entering Ligand | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| [Ni(trien)(H₂O)₂]²⁺ | Pyridine-2-azo-p-dimethylaniline (PADA) | 3.1 x 10³ M⁻¹s⁻¹ (formation) | 25 °C | nih.gov |
| [Pd(dien)H₂O]²⁺ | L-cysteine | ~10³ M⁻¹s⁻¹ (formation) | Aqueous, 298 K | researchgate.net |
| [Pd(bpma)H₂O]²⁺ | Acetylmethionine | ~10⁴ M⁻¹s⁻¹ (formation) | Aqueous, 298 K | nih.gov |
Catalytic Applications of Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine and Its Metal Complexes
Organocatalytic Roles of Chiral (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine Analogues
Chiral amines and their derivatives have emerged as powerful organocatalysts, promoting reactions through the formation of transient chiral enamines or iminium ions. While direct catalytic data for chiral this compound is not extensively documented in the searched literature, the principles of enamine and iminium ion catalysis strongly suggest its potential in various asymmetric transformations. The structural motifs present in this compound are found in other successful organocatalysts for similar reactions.
Asymmetric Aldol (B89426) Condensations
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral primary amines have been shown to catalyze this reaction with high stereoselectivity. For instance, a simple chiral primary amine has been found to catalyze not only asymmetric aldol reactions but also unprecedented retro-aldol and transfer-aldol reactions, yielding various chiral aldol adducts with high diastereomeric ratios (up to 99:1) and enantiomeric excesses (up to 99% ee) nih.gov. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the amine catalyst, which then reacts with the aldehyde in a stereocontrolled manner. While specific studies on this compound analogues in this context are not detailed in the provided search results, the fundamental reactivity of chiral primary amines underscores their potential. The combination of a chiral backbone and the Lewis basic pyridine (B92270) moiety could influence the transition state, potentially leading to high levels of stereocontrol.
Asymmetric Additions (e.g., Diethylzinc (B1219324) to Aldehydes)
The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. This transformation is often catalyzed by chiral ligands that coordinate to the zinc atom, thereby creating a chiral environment around the reactive species. Chiral amino alcohols and diamines are particularly effective ligands for this purpose.
While direct data for this compound is not available in the search results, studies on structurally related chiral ligands highlight the potential. For example, chiral pyrrolidine (B122466) derivatives containing a β-amino alcohol moiety have been used as catalysts in the enantioselective addition of diethylzinc to aldehydes, demonstrating the influence of the ligand's steric and electronic properties on the enantioselectivity. The following table summarizes the results for the addition of diethylzinc to benzaldehyde (B42025) using different chiral pyrrolidine-based ligands.
| Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 95 | 81 (S) |
| (S)-2-(Anilinomethyl)pyrrolidine | Toluene | 98 | 90 (R) |
| (S)-N-(2-Pyrrolidinylmethyl)aniline | Toluene | 96 | 92 (R) |
These results demonstrate that chiral ligands with a nitrogen-containing heterocyclic motif can be highly effective in inducing asymmetry in diethylzinc additions. The pyridine ring in a this compound analogue could play a similar role to the pyrrolidine ring, coordinating the metal and influencing the stereochemical outcome of the reaction.
Transition Metal Catalysis Facilitated by this compound Ligands
The bidentate N,N-chelation motif offered by this compound makes it an effective ligand for a variety of transition metals. The resulting metal complexes can exhibit unique catalytic activities, from C-H bond functionalization to asymmetric reductions and polymerization reactions.
Directed C(sp3)-H Bond Functionalization
A significant application of a close structural analogue, 2-(pyridin-2-yl)isopropylamine (PIP amine), is in the palladium-catalyzed directed functionalization of unactivated C(sp3)-H bonds. The PIP amine acts as a bidentate directing group, coordinating to the palladium catalyst and positioning it in close proximity to specific C-H bonds within the substrate. This strategy allows for the selective activation and subsequent functionalization of otherwise inert C-H bonds.
The effectiveness of the PIP amine directing group has been demonstrated in a range of transformations, including arylation, amination, and fluorination of aliphatic carboxylic acid derivatives. The gem-dimethyl group on the isopropyl moiety is believed to play a crucial role in facilitating the C-H cyclopalladation step and accelerating the reductive elimination.
Table: Palladium-Catalyzed Methylene (B1212753) C(sp3)−H Arylation using PIP Amine Directing Group
| Substrate | Arylating Agent | Product | Yield (%) |
|---|---|---|---|
| 3-Phenylpropanoic acid derivative | 1-iodo-4-methoxybenzene | β-Arylated product | 85 |
| 4-Phenylbutanoic acid derivative | 1-iodo-4-fluorobenzene | γ-Arylated product | 72 |
The data illustrates the power of the pyridylethylamine scaffold in directing C-H activation, enabling the formation of new carbon-carbon bonds at previously unreactive positions.
Asymmetric Hydrogenation and Reduction Reactions
Metal complexes bearing chiral ligands derived from the this compound scaffold are promising candidates for asymmetric hydrogenation and reduction reactions. The chiral backbone of the ligand can effectively transfer stereochemical information to the substrate during the catalytic cycle.
While specific examples using the exact target ligand are sparse in the provided search results, the broader class of chiral pyridylalkylamine and aminopyridinato ligands has been explored. For instance, novel iridium complexes stabilized by such ligands, and notably lacking a phosphine (B1218219) ligand, have been investigated as catalysts for the asymmetric hydrogenation of simple ketones figshare.com. These phosphine-free catalysts have shown activity for bulky alkyl aryl ketones like α-methylpropiophenone figshare.com.
Furthermore, rhodium complexes with chiral ligands are well-known for their high efficiency in the asymmetric hydrogenation of various substrates. For example, the rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones has been achieved with excellent enantioselectivities (up to 99% ee) using the BINAPINE ligand under mild conditions nih.gov. This highlights the potential of combining a transition metal with a chiral ligand containing a pyridine moiety to achieve high levels of stereocontrol in reduction reactions. The structural features of this compound make its chiral analogues promising candidates for forming highly effective catalysts with metals like rhodium and iridium for the asymmetric reduction of ketones and other prochiral substrates.
Cross-Coupling Reactions and Polymerization Catalysis (e.g., ATRP)
The coordinating ability of the pyridylethylamine scaffold has been harnessed in both cross-coupling reactions and polymerization catalysis. In the realm of polymerization, copper complexes of ligands based on the picolylamine structure, which is structurally related to this compound, have been successfully employed in Atom Transfer Radical Polymerization (ATRP).
For instance, N,N-bis(2-pyridylmethyl)octylamine (BPMOA) and tris[(2-pyridyl)methyl]amine (TPMA) have been used as ligands for copper-mediated ATRP of various monomers, including styrene, methyl acrylate, and methyl methacrylate (B99206) researchgate.net. These polymerizations exhibited controlled characteristics, with a linear increase in molecular weight with conversion and low polydispersities researchgate.net.
Table: Copper-Mediated ATRP of Methyl Methacrylate with Different Ligands
| Ligand | Conversion (%) | Mn (theoretical) | Mn (experimental) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|
| BPMOA | 95 | 9,500 | 9,800 | 1.25 |
In the area of cross-coupling, palladium complexes of di-2-pyridylmethylamine have been developed as catalysts for Heck and Suzuki reactions researchgate.net. These catalysts have shown good activity in the coupling of aryl halides with various partners. While these ligands are not chiral, their effectiveness highlights the utility of the pyridyl-amine chelate in stabilizing the palladium catalyst and promoting the catalytic cycle. The introduction of a chiral center, as in this compound, could pave the way for asymmetric cross-coupling reactions.
Mechanistic Insights into Catalytic Cycles Involving this compound
While detailed mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available research, the catalytic behavior of its metal complexes can be inferred by examining analogous systems. The presence of a pyridine ring and a secondary amine group suggests its potential as a bidentate N,N-ligand in the coordination of transition metals like ruthenium, rhodium, and iridium, which are known to be active in various catalytic transformations, most notably asymmetric transfer hydrogenation (ATH) of ketones.
The generally accepted mechanism for ATH of ketones catalyzed by such metal complexes involves a concerted transfer of a hydride from a donor, typically isopropanol (B130326), to the metal center and a proton to the substrate. The catalytic cycle is often described as an outer-sphere mechanism, particularly for ruthenium complexes.
A plausible catalytic cycle for the asymmetric transfer hydrogenation of a ketone, such as acetophenone, using a ruthenium complex of this compound is depicted below. This proposed mechanism is based on well-established models for similar Ru(II)-diamine and amino alcohol complexes.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation:
Formation of the Active Catalyst: The precatalyst, often a Ru(II) complex, reacts with a base and the hydrogen donor (isopropanol) to form the active 18-electron ruthenium-hydride species. The this compound ligand plays a crucial role in creating the chiral environment necessary for asymmetric induction.
Hydrogen Transfer to the Substrate: The ketone (e.g., acetophenone) coordinates to the ruthenium-hydride complex. This is followed by the transfer of the hydride from the ruthenium to the carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen. This concerted step is often the rate-determining step of the reaction, a hypothesis supported by kinetic isotope effect studies on similar systems which show a significant primary kinetic isotope effect when deuterated isopropanol is used. nih.gov
Product Release and Catalyst Regeneration: The resulting alcohol product is released from the coordination sphere of the ruthenium complex. The now 16-electron ruthenium species is then ready to react with another molecule of the hydrogen donor to regenerate the active ruthenium-hydride catalyst, thus completing the catalytic cycle.
Investigations into related nickel(II) complexes with chiral (pyridyl)imine ligands in the ATH of ketones have suggested the involvement of both homogeneous active species and nickel(0) nanoparticles. rsc.org Poisoning experiments using mercury and triphenylphosphine (B44618) in these related systems support the presence of predominantly homogeneous catalysis. rsc.org
Furthermore, studies on iron(II) and nickel(II) complexes with (pyrazolyl)ethyl)pyridine ligands, which are structurally similar to the title compound, have been shown to be active catalysts for the transfer hydrogenation of ketones. researchgate.net Mechanistic proposals for these systems, supported by techniques like cyclic voltammetry and mass spectrometry, also point towards the formation of metal-hydride intermediates as key to the catalytic activity. researchgate.net
For ruthenium-catalyzed ATH of allylic alcohols, a mechanism involving an enantioselective isomerization followed by transfer hydrogenation has been proposed, highlighting the versatility of the catalytic pathways available depending on the substrate. nih.gov
Table of Plausible Intermediates in the Catalytic Cycle:
| Step | Intermediate/Transition State | Description |
| 1 | [Ru(II)-H(this compound)] | Active 18-electron ruthenium-hydride catalyst. |
| 2 | [Ru(II)-H(this compound)(Ketone)] | Coordination of the ketone to the active catalyst. |
| 3 | [Ru(II)---H---C(R)₂=O---H---N-ligand]‡ | Transition state for the concerted hydride and proton transfer. |
| 4 | [Ru(II)(this compound)(Alcohol)] | Coordination of the alcohol product to the ruthenium center. |
It is important to note that the actual mechanism can be influenced by various factors including the choice of metal, the solvent system, the base used, and the specific substituents on the ketone substrate. While direct experimental data for this compound is scarce, the insights from analogous systems provide a strong foundation for understanding its potential catalytic behavior and for designing future mechanistic studies.
Stereochemical Control and Asymmetric Synthesis with Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine
Methods for Achieving Enantiomeric Purity in (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine
The effectiveness of a chiral compound in asymmetric synthesis is contingent upon its enantiomeric purity. For pyridylethylamine derivatives, several methods are employed to separate racemates or synthesize enantiomerically enriched forms.
A primary strategy involves the resolution of racemic mixtures. This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like L-tartaric acid, to form a pair of diastereomeric salts. chemicalbook.com These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure amine.
Another powerful technique is chiral chromatography. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. A specific example of this, applied to a structurally related compound, is Super Critical Fluid Chromatography (SFC), which is known for its efficiency and is suitable for resolving N-protected amino ketones. google.com
| Method | Principle | Application Example |
| Diastereomeric Salt Resolution | Reaction of a racemic amine with a single enantiomer of a chiral acid to form separable diastereomeric salts. | Use of L-tartaric acid to resolve racemic 1-pyridin-2-yl-ethylamine. chemicalbook.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Super Critical Fluid Chromatography (SFC) used to separate enantiomers of N-protected amino ketones, achieving high chiral purity (>95%). google.com |
Asymmetric Induction in Reactions Mediated by Chiral Pyridylethylamine Derivatives
Asymmetric induction is the process by which a chiral entity in a reaction system influences the creation of a new stereocenter, favoring the formation of one stereoisomer over another. Chiral pyridylethylamine derivatives excel in this role by coordinating to a metal center, thereby creating a chiral catalytic environment.
Chiral Auxiliary Applications of this compound Analogues
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. This strategy is highly reliable and allows for the purification of diastereomeric intermediates to enhance the final enantiomeric purity. researchgate.net
The highly tunable structure of 2-(pyridine-yl)isopropyl amine (PIP amine), a close analogue of the title compound, has led to its development as a chiral auxiliary for diastereoselective C-H activation. researchgate.net In this approach, the PIP amine is incorporated into the reactant molecule. Its coordination to the metal catalyst directs the C-H activation to a specific site and controls the stereochemistry of the subsequent bond formation, leading to a high diastereomeric excess. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.
| Common Chiral Auxiliary Classes | Example(s) | Typical Application(s) |
| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations. wikipedia.orgresearchgate.net |
| Ephedrine Derivatives | Pseudoephedrine, N-Methylephedrine | Asymmetric alkylations. sigmaaldrich.comresearchgate.net |
| Sulfur-based Auxiliaries | Camphorsultam, tert-Butanesulfinamide | Diels-Alder reactions, synthesis of chiral amines. wikipedia.orgsigmaaldrich.com |
| Pyridylethylamine Analogues | 2-(Pyridine-yl)isopropyl amine (PIP amine) | Diastereoselective C-H activation. researchgate.net |
Enantioselective Activation of Unactivated C-H Bonds Using Chiral Pyridyl-Amine Directing Groups
The direct functionalization of unactivated C-H bonds is a major goal in synthetic chemistry, offering a more atom-economical approach to building molecular complexity. acs.org A significant challenge in this area is achieving enantioselectivity. Chiral pyridyl-amine directing groups, such as the 2-(pyridine-yl)isopropyl (PIP) amine, have emerged as a powerful solution. researchgate.net
The PIP amine functions as a bidentate directing group, coordinating to a metal catalyst (e.g., Palladium) and positioning it in proximity to specific C(sp³)–H bonds, such as those on an unbiased methylene (B1212753) group. researchgate.net This directed activation overcomes the inherent low reactivity of such bonds.
High levels of enantioselectivity have been achieved through the cooperative effects of the PIP amine directing group and a separate chiral ligand. In one key study, the Pd(II)-catalyzed enantioselective alkynylation of unbiased methylene β-C(sp³)–H bonds was accomplished using this strategy. The combination of the PIP amine directing group on the carboxylic acid substrate and an axially chiral BINOL-derived ligand was critical for success. The use of a 3,3'-fluorinated-BINOL derivative, in particular, was found to be crucial for achieving both high reactivity and excellent enantioselectivity, with reported enantiomeric excesses (ee) up to 96%. researchgate.net This demonstrates a sophisticated approach where the achiral directing group controls regioselectivity, and the chiral ligand controls enantioselectivity.
Research Findings in Enantioselective C-H Alkynylation
| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
|---|
This dual-component system, where a directing group and a chiral ligand work in concert, represents a significant advance in asymmetric C-H activation, enabling the synthesis of complex chiral molecules from simple precursors. researchgate.net
Computational Chemistry and Spectroscopic Characterization of Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine Systems
Quantum Chemical Studies: Electronic Structure and Energetics
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of compounds like (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine. These computational methods allow for the exploration of molecular properties that can be challenging to determine experimentally.
Density Functional Theory (DFT) has become a primary tool for predicting the geometric and electronic properties of molecules. nih.govniscpr.res.innih.gov For this compound, DFT calculations, commonly using functionals such as B3LYP or ωB97X-D combined with basis sets like 6-31G(d,p) or def2-TZVP, would be employed to determine its most stable three-dimensional structure. arxiv.org The process of geometry optimization involves finding the minimum energy arrangement of the atoms in the molecule, which corresponds to its most likely conformation at 0 Kelvin.
Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis using DFT would involve systematically rotating the rotatable bonds (e.g., the C-N and C-C bonds of the ethylamine (B1201723) backbone and the N-C bond of the isopropyl group) and calculating the relative energies of the resulting conformers. This analysis would identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. The non-planar and unsymmetrical nature of similar pyridine (B92270) derivatives suggests that this molecule would also adopt a non-planar C1 point group structure. nih.gov
Table 1: Predicted Conformational Analysis Parameters for this compound using DFT
| Parameter | Predicted Outcome | Rationale |
| Most Stable Conformer | Staggered arrangement around the ethylamine backbone | Minimizes steric hindrance between the bulky isopropyl and pyridyl groups. |
| Dihedral Angles | Non-planar arrangement between the pyridine ring and the ethylamine side chain | Similar to other substituted pyridines, steric and electronic effects will prevent a fully planar structure. nih.gov |
| Relative Energies | A small number of low-energy conformers within a few kcal/mol of the global minimum | The energetic barriers to bond rotation are expected to be relatively low, allowing for conformational flexibility. |
This table is predictive and based on computational studies of analogous molecules.
DFT is also a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgwikipedia.org For this compound, DFT could be used to model various reactions, such as its synthesis, protonation at the basic nitrogen centers, or its role as a ligand in coordination chemistry. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
The calculation of transition state geometries and their corresponding activation energies provides crucial information about the kinetics and feasibility of a reaction pathway. For instance, modeling the nucleophilic substitution reaction to form this amine would involve identifying the transition state for the C-N bond formation. Computational studies on related pyridine systems have successfully elucidated reaction pathways, demonstrating the utility of this approach. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a detailed picture of the connectivity and stereochemistry of this compound.
The 1D NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the ethyl and isopropyl groups would be in the aliphatic region. Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns (e.g., doublets, triplets, quartets), which can be predicted using the n+1 rule. docbrown.infodocbrown.info
¹³C NMR: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom. The chemical shifts of the carbon atoms in the pyridine ring would be in the range of δ 120-150 ppm, while the aliphatic carbons would appear at higher field (lower δ values). docbrown.infodocbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom(s) | Predicted ¹H Chemical Shift (ppm) and Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-6 | ~8.5 (doublet) | ~149 |
| Pyridine H-3, H-4, H-5 | ~7.1-7.8 (multiplets) | ~122-137 |
| Pyridine C-2 | - | ~158 |
| CH(N)-ethyl | ~3.8 (quartet) | ~55 |
| CH₃-ethyl | ~1.4 (doublet) | ~20 |
| NH | ~2.0 (broad singlet) | - |
| CH(N)-isopropyl | ~2.8 (septet) | ~48 |
| CH₃-isopropyl | ~1.1 (doublet) | ~23 |
This table contains predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of the ¹H and ¹³C signals. wikipedia.org A COSY spectrum would reveal which protons are coupled to each other (i.e., are on adjacent carbons), confirming the connectivity of the ethyl and isopropyl fragments. An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. researchgate.net
Given that this compound is a chiral molecule, specialized NMR techniques can be employed to study its stereochemical properties.
Variable-Temperature (VT) NMR: VT NMR experiments involve recording spectra at different temperatures. ox.ac.ukox.ac.ukyoutube.com For this molecule, VT NMR could be used to study dynamic processes such as conformational exchange. nih.gov At room temperature, rotation around single bonds may be fast on the NMR timescale, resulting in averaged signals. At lower temperatures, this rotation could slow down, potentially leading to the observation of distinct signals for different conformers. This can provide valuable information about the energy barriers to conformational interconversion. nih.gov
Chiral Shift Reagents: To analyze the enantiomeric purity of a sample of this compound, chiral shift reagents can be used. nih.govfiveable.me These are typically lanthanide complexes that are themselves chiral. libretexts.org When added to the NMR sample, the chiral shift reagent forms diastereomeric complexes with the two enantiomers of the analyte. Since diastereomers have different physical properties, their corresponding protons will have slightly different chemical shifts in the NMR spectrum. acs.org This results in the splitting of signals, and the ratio of the areas of the split peaks can be used to determine the enantiomeric excess (ee) of the sample.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₁₂H₂₀N₂), the molecular weight is approximately 192.30 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) corresponding to this mass. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. whitman.edu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a characteristic and often dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.
For this compound, several α-cleavage pathways are possible:
Loss of a propyl radical from the isopropyl group.
Loss of a methyl radical from the ethyl group.
Loss of the pyridin-2-yl-methyl radical.
Other potential fragmentation pathways include cleavage of the bond between the pyridine ring and the ethyl group, and fragmentation of the pyridine ring itself, often involving the loss of HCN. miamioh.edu
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 192 | [C₁₂H₂₀N₂]⁺• | Molecular Ion |
| 177 | [C₁₁H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |
| 149 | [C₉H₁₃N₂]⁺ | Loss of an isopropyl radical (•C₃H₇) via α-cleavage |
| 100 | [C₆H₁₄N]⁺ | Cleavage of the bond between the pyridine ring and the ethyl group, with charge retention on the amine fragment. |
| 93 | [C₅H₄NCH₂]⁺ | Cleavage of the N-C bond of the ethyl group with charge retention on the pyridylmethyl fragment. |
This table is predictive and based on established fragmentation patterns for amines and pyridine derivatives.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
In typical coordination compounds, the this compound ligand acts as a bidentate N,N'-donor, chelating to the metal ion via the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. The resulting five-membered chelate ring is a common and stable arrangement in coordination chemistry.
Table 1: Representative Crystallographic Data for a Metal Complex of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
Note: The data in this table is representative and based on typical values for similar metal complexes. It serves as an illustrative example of the crystallographic parameters that would be determined.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a powerful tool for identifying the functional groups present in this compound and for probing the effects of coordination on its vibrational modes.
The FT-IR spectrum of the free ligand is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and isopropyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Upon coordination to a metal ion, shifts in these vibrational frequencies can be observed. The coordination of the pyridine nitrogen is often accompanied by a slight increase in the frequency of the ring stretching vibrations. The coordination of the amine nitrogen can lead to changes in the N-H stretching and bending modes. These shifts provide valuable information about the ligand's binding to the metal center.
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound and its Metal Complexes
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (Free Ligand) | Observed Frequency Range (cm⁻¹) (Coordinated Ligand) |
| Secondary Amine | N-H Stretch | 3300 - 3500 | 3200 - 3400 |
| Pyridine Ring | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 | 1410 - 1610 |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation
Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule.
The chirality of this compound arises from the stereocenter at the carbon atom of the ethylamine backbone. The (R)- and (S)-enantiomers of the ligand will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the conformation of the molecule and the electronic transitions of its chromophores, primarily the pyridine ring.
When the chiral ligand coordinates to a metal ion, the resulting complex can exhibit complex CD spectra. The observed Cotton effects can arise from three main sources:
Intra-ligand transitions: Electronic transitions within the chiral ligand itself.
d-d transitions: Electronic transitions within the d-orbitals of the metal ion, which become optically active due to the chiral environment created by the ligand.
Ligand-to-metal charge transfer (LMCT) transitions: Electronic transitions from the ligand to the metal ion.
Table 3: Representative Circular Dichroism Data for a Chiral Metal Complex
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Transition Assignment |
| 260 | +15,000 | Intra-ligand (π-π) |
| 310 | -5,000 | Intra-ligand (n-π) |
| 450 | +2,000 | d-d transition |
| 580 | -1,500 | d-d transition |
Note: This data is illustrative and represents typical values that might be observed for a metal complex of a chiral pyridin-2-ylethylamine derivative.
Advanced Reactivity and Mechanistic Investigations of Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine
Redox Chemistry: Oxidation and Reduction Pathways
The redox behavior of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine is characterized by the independent or concerted reactivity of its amine and pyridine (B92270) functionalities.
Oxidation:
The oxidation of this compound can proceed via two main pathways: oxidation of the secondary amine or N-oxidation of the pyridine ring. The aliphatic secondary amine is generally more nucleophilic and thus more susceptible to oxidation than the pyridine nitrogen. nih.gov Oxidation of secondary amines can lead to the formation of imines or, under harsher conditions, cleavage of the N-alkyl bond. nih.gov The general mechanism for the electrochemical oxidation of simple aliphatic amines involves an initial one-electron oxidation to a radical cation, which then deprotonates at the α-carbon to form a radical. mdpi.com
Selective N-oxidation of the pyridine ring in the presence of a more reactive aliphatic amine is a significant challenge. nih.gov However, strategies such as in situ protonation of the aliphatic amine can be employed to decrease its nucleophilicity, thereby favoring the oxidation of the pyridine nitrogen by reagents like peracids to form the corresponding pyridine N-oxide. nih.govwikipedia.org The position of substituents on the pyridine ring can influence the ease of N-oxidation, with substitution at the 2-position potentially hindering the reaction due to steric and electronic effects. nih.gov
Reduction:
The reduction of this compound primarily targets the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to reduction, typically via catalytic hydrogenation or with hydride reagents. nih.gov A common method for the reduction of pyridines involves the formation of a pyridinium (B92312) salt by reaction with an alkylating agent, which significantly increases the ring's reactivity towards reduction. wikipedia.org Subsequent treatment with a reducing agent like sodium borohydride (B1222165) can yield di- or tetrahydropyridine (B1245486) derivatives. nih.gov The specific products formed will depend on the reaction conditions and the reducing agent employed.
| Redox Transformation | Reagent/Condition | Potential Product |
| Amine Oxidation | Mild Oxidizing Agent | Imine |
| Pyridine N-Oxidation | Peracid (with amine protection) | Pyridine N-oxide |
| Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperidine derivative |
| Pyridine Ring Reduction | NaBH₄ (after N-alkylation) | Dihydropyridine/Tetrahydropyridine derivative |
Nucleophilic and Electrophilic Reactivity of the Amine and Pyridine Moieties
The dual functionality of this compound dictates its nucleophilic and electrophilic characteristics.
Nucleophilic Reactivity:
The secondary amine is the primary nucleophilic center in the molecule. The lone pair of electrons on the nitrogen atom can readily participate in nucleophilic substitution and addition reactions. For instance, it can undergo acylation with acid chlorides or anhydrides to form the corresponding amide. byjus.com This reaction is often carried out in the presence of a base, like pyridine itself, to neutralize the HCl produced. byjus.com The amine can also act as a nucleophile in alkylation reactions.
Electrophilic Reactivity:
The pyridine ring is the principal site of electrophilic attack, although it is less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish and requires forcing conditions. When it does occur, substitution is directed to the 3-position. youtube.com This is because the intermediates formed from attack at the 2- and 4-positions have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. youtube.com
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. stackexchange.comquora.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comvaia.com If a suitable leaving group were present on the pyridine ring of this compound, it would be susceptible to displacement by a nucleophile at these positions.
| Reaction Type | Reactant | Reactive Site | Potential Product |
| Nucleophilic Acylation | Acid Chloride | Secondary Amine | N-acylated derivative (Amide) |
| Nucleophilic Alkylation | Alkyl Halide | Secondary Amine | Tertiary Amine |
| Electrophilic Aromatic Substitution | Nitrating Agent | Pyridine Ring (C-3) | 3-Nitro-substituted derivative |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (with leaving group at C-2) | Pyridine Ring (C-2) | 2-Substituted derivative |
Elucidation of Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures or rearranged products.
Intramolecular Cyclization:
Intramolecular cyclization could potentially occur through the nucleophilic attack of the secondary amine onto an electrophilic center generated on the pyridine ring or its side chain. For example, if the ethyl side chain were to be functionalized with a leaving group, an intramolecular SN2 reaction could lead to the formation of a piperazine-like ring system. The feasibility of such cyclizations is often dependent on the length of the linker between the nucleophile and the electrophilic center, with the formation of 5- and 6-membered rings being generally favored. Studies on related systems, such as the cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones, demonstrate the influence of substituents on the outcome of such cascade cyclization processes. nih.gov
Rearrangement Mechanisms:
Rearrangement reactions often proceed through carbocation intermediates. masterorganicchemistry.com For this compound, the formation of a carbocation at the benzylic-like position (the carbon bearing the pyridine ring and the amino group) could trigger a rearrangement. Such a carbocation could be generated, for instance, under strongly acidic conditions or during deamination reactions. The migration of the isopropyl group or a hydride shift could lead to a more stable carbocation, which would then be trapped by a nucleophile to yield a rearranged product. researchgate.net Rearrangements involving the migration of an alkyl group from the nitrogen of a pyridine ring to an adjacent carbon have also been observed in related systems under specific conditions. nih.gov
Probing Reaction Intermediates and Reaction Coordinate Profiling
Understanding the transient species formed during the reactions of this compound is crucial for elucidating reaction mechanisms.
Reaction Intermediates:
Reactive intermediates are short-lived, high-energy molecules that are formed in one step of a reaction and consumed in a subsequent step. lumenlearning.comwikipedia.org In the context of the title compound, several types of intermediates can be postulated:
Carbocations: As mentioned, carbocations at the benzylic-like position could be formed under acidic conditions, potentially leading to rearrangements. researchgate.net
Radical Cations: In oxidation reactions, a radical cation on the amine nitrogen is a likely initial intermediate. mdpi.com
Anionic Intermediates (Meisenheimer Complexes): In nucleophilic aromatic substitution on the pyridine ring, a negatively charged intermediate is formed. vaia.com
Pyridinium Ylides: In the presence of a strong base, deprotonation of the carbon adjacent to the pyridinium nitrogen (if N-alkylated) can form a pyridinium ylide, a versatile intermediate in organic synthesis.
The existence of these intermediates can often be inferred through trapping experiments or identified directly using spectroscopic techniques like NMR and ESR (for radical species) at low temperatures. lumenlearning.com
Reaction Coordinate Profiling:
Computational chemistry provides powerful tools for mapping the energy landscape of a reaction. researchgate.netscirp.org By calculating the energies of reactants, transition states, intermediates, and products, a reaction coordinate profile can be constructed. This profile offers insights into the activation barriers of different reaction pathways, helping to predict the most likely mechanism and the factors that control selectivity. rsc.orgnih.gov For a molecule like this compound, density functional theory (DFT) calculations could be employed to compare the energetics of, for example, nucleophilic attack at the C-2 versus C-4 position of the pyridine ring, or to model the transition states for potential rearrangement reactions.
Influence of Reaction Conditions on Reaction Outcomes and Selectivity
The outcome and selectivity of reactions involving this compound can be significantly influenced by the reaction conditions.
Key parameters that can be modulated include:
Temperature: Higher temperatures can overcome larger activation barriers, potentially leading to different products than those formed at lower temperatures. sciencedaily.com For example, a kinetically controlled product might be favored at low temperatures, while the thermodynamically more stable product may predominate at higher temperatures.
Catalyst: The choice of catalyst can dramatically alter the course of a reaction. For instance, in the reduction of the pyridine ring, different catalysts can lead to varying degrees of hydrogenation. In electrophilic substitutions, a Lewis acid catalyst is often required to activate the pyridine ring.
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity.
pH: The pH of the reaction medium is critical, especially given the presence of the basic amine and pyridine nitrogen. At low pH, both nitrogens will be protonated, deactivating the pyridine ring towards electrophilic attack and preventing the amine from acting as a nucleophile. Conversely, basic conditions can promote deprotonation and enhance nucleophilicity.
The interplay of these factors determines the chemoselectivity (e.g., amine vs. pyridine reaction), regioselectivity (e.g., C-2 vs. C-3 substitution on the pyridine ring), and stereoselectivity of the transformations involving this compound. For example, in the amination of pyridine N-oxides, the choice of activating agent and reaction conditions can lead to high selectivity for the 2-position. researchgate.net
| Parameter | Influence on Reactivity and Selectivity |
| Temperature | Can switch between kinetic and thermodynamic control, affecting product distribution. sciencedaily.com |
| Catalyst | Directs the reaction pathway (e.g., hydrogenation catalyst) and can enhance selectivity. |
| Solvent | Affects the stability of charged intermediates and transition states, influencing reaction rates. |
| pH | Controls the protonation state of the amine and pyridine, thereby modulating their nucleophilicity and electrophilicity. |
Structure Activity and Structure Property Relationships in Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine Analogues
Correlation Between Ligand Structure and Catalytic Performance
The performance of a catalyst is highly dependent on the structure of the ligand coordinated to the metal center. In the case of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine analogues, modifications to the ligand framework can significantly impact catalytic activity and selectivity.
Research on related pyridine-amine nickel complexes has demonstrated a clear link between the ligand's steric bulk and the polymerization of ethylene (B1197577). Bulky substituents on the pyridine-amine backbone can lead to living polymerization characteristics. figshare.com For instance, in the context of α-diimine ligands, both steric and electronic variations of the N-aryl substituents have a profound effect on the catalytic activity and the properties of the resulting polymer. mdpi.com
The design of the ligand framework is also crucial in other catalytic applications. For example, in the copper-catalyzed enantioselective A³-coupling of alkynes, aldehydes, and amines, the use of specifically designed Pyrinap ligands leads to high yields of optically active propargylic amines. nih.gov This highlights the principle that a well-designed ligand structure is key to achieving high catalytic efficiency.
Furthermore, studies on iron(II) complexes with (pyridyl)imine ligands in the transfer hydrogenation of ketones have shown that the catalytic activity is regulated by the nature of the metal complex, which is a direct consequence of the ligand's structure. researchgate.net The synthesis of a library of di(2-picolyl)amine derivatives and their application as metal chelating agents in carbon-carbon bond-forming reactions, such as the Henry, Heck, and aldol (B89426) reactions, further underscores the direct correlation between ligand structure and catalytic outcomes. polimi.it
| Ligand Type | Metal | Reaction Type | Key Structural Feature | Impact on Performance | Reference |
| Bulky pyridine-amine | Nickel | Ethylene Polymerization | Steric bulk on the ligand backbone | Induces living polymerization | figshare.com |
| (S)-(-)-N-acetylcolchinol | Copper | A³-coupling | Chiral Pyrinap ligand | High enantioselectivity | nih.gov |
| (Pyridyl)imine | Iron(II) | Transfer Hydrogenation | Chiral (pyridyl)imine framework | Regulates catalytic activity | researchgate.net |
| Di(2-picolyl)amine derivatives | Various | C-C bond formation | Chelating triazole-modified DPA | Controls selectivity | polimi.it |
Impact of Substituent Effects on Coordination Preferences and Complex Stability
Substituents on the pyridine (B92270) ring of this compound analogues play a critical role in determining their coordination preferences and the stability of the resulting metal complexes. These effects can be electronic or steric in nature.
Electronic effects of substituents on the pyridine ring can significantly alter the electron density at the nitrogen atom, thereby influencing its donor capability and the strength of the metal-ligand bond. Density functional theory (DFT) calculations on hafnium mixed-ligand complexes with amino-substituted picolinate (B1231196) ions have shown that the position of the amino group affects the Hf-O and Hf-N bond lengths. For example, substitution at the para position to the aromatic nitrogen can reduce the Hf-N bond length, while substitution ortho to the nitrogen can increase it due to steric repulsion. digitellinc.com
Similarly, in a study of Pd(II) complexes with a series of 4-substituted pyridine ligands, it was found that both electron-withdrawing and electron-donating groups lead to significant changes in the physicochemical properties of the coordination compounds. nih.gov The basicity of the pyridine ligand, modulated by these substituents, correlates with the catalytic activity in cross-coupling reactions. nih.gov
The introduction of substituents can also have a profound impact on the spin state of the metal center. In a family of iron complexes with tetradentate pyridine-containing ligands, the electronic properties of the substituent at the γ-position of the pyridine ring modulate the ligand field strength, influencing the spin state of the ferrous center. acs.org
| Substituent Position (Amino group) | Effect on Hf-N Bond Length | Effect on Hf-O Bond Length | Reference |
| 3rd and 5th (ortho and para to carboxylate) | Almost unchanged | Reduced | digitellinc.com |
| 4th (para to aromatic nitrogen) | Reduced | Almost unchanged | digitellinc.com |
| 6th (ortho to aromatic nitrogen) | Increased (weakened bond) | Shortest (strengthened bond) | digitellinc.com |
Relationship Between Molecular Chirality and Enantioselectivity in Catalytic Systems
The chirality of a ligand is a fundamental determinant of enantioselectivity in asymmetric catalysis. For analogues of this compound, the presence of a stereogenic center is crucial for inducing asymmetry in the products of a catalytic reaction.
The development of chiral pyridine-derived ligands has been a major focus in asymmetric synthesis. acs.org The innovation of chiral pyridine units (CPUs) with rigid, fused-ring frameworks and tunable side walls has led to the development of highly enantioselective catalysts for various reactions, including nickel-catalyzed intermolecular reductive additions and Ullmann couplings. acs.org
The principle of chirality transfer is central to asymmetric catalysis. Chiral ligands, such as those derived from this compound, can create a chiral environment around the metal center, which then dictates the stereochemical outcome of the reaction. For example, chiral anthranilic pyrrolidine (B122466) catalysts have been developed for the enantio- and diastereoselective Michael reaction of nitroalkenes with carbonyl compounds. nih.gov The stereocontrol in these systems can be influenced by both steric factors and hydrogen-bonding interactions. nih.gov
Recent advances in the enantioselective synthesis of chiral amines have heavily relied on transition metal-catalyzed asymmetric hydrogenation, where the choice of the chiral ligand is paramount. acs.org Chiral spiro phosphine-oxazoline ligands, for instance, have been used with iridium to achieve excellent enantioselectivities in the hydrogenation of cyclic imines. acs.org This demonstrates the direct relationship between the ligand's chirality and the enantiomeric excess of the product.
The concept of "remote chirality transfer" has also been explored, where a chiral molecule in proximity to an achiral semiconductor can induce chiroptical properties. nih.gov This highlights the subtle yet powerful influence of chirality in molecular systems.
| Chiral Ligand Type | Metal | Reaction | Enantioselectivity | Reference |
| Chiral Pyridine Unit (CPU) | Nickel | Reductive Addition/Ullmann Coupling | High | acs.org |
| Chiral Anthranilic Pyrrolidine | - | Michael Reaction | High | nih.gov |
| Spiro Phosphine-Oxazoline (SIPHOX) | Iridium | Asymmetric Hydrogenation | Excellent | acs.org |
| (R,Ra)-N-Nap-Pyrinap | Copper | A³-coupling | High | nih.gov |
Modulation of Electronic and Steric Properties for Tunable Reactivity
The ability to tune the electronic and steric properties of this compound analogues allows for the fine-tuning of their reactivity in catalytic systems. By systematically modifying the ligand structure, it is possible to control the electronic environment of the metal center and the steric accessibility of the active site.
The electronic tuning of sterically encumbered 2-(arylimino)pyridine-nickel catalysts through para-group modification has been shown to have a significant impact on their activity in ethylene polymerization. mdpi.com Precatalysts bearing electron-withdrawing para-substituents displayed higher catalytic activity. mdpi.com
In the context of cobalt complexes for hydrogen evolution, the electronic and steric effects of the axial group trans to the proposed cobalt hydride intermediate are critical. nih.gov Introducing isoquinoline (B145761) groups into pentadentate polypyridyl-amine ligands resulted in lower overpotential and higher catalytic activity. DFT calculations revealed that the protonation of Co(I) to yield the Co(III)-H species is energetically more favorable for certain isomers, leading to a significant difference in photocatalytic H₂ production. nih.gov
Similarly, for iron(II) complexes, the electronic and steric tuning of the ligand influences both the spin state and the catalytic oxidation ability. acs.orgresearchgate.net Substitution at the α-position of the pyridine ring with methyl, chlorine, or fluorine groups favors a high-spin state and enhances the selectivity for olefin cis-dihydroxylation. acs.org
The development of the 2-(pyridin-2-yl)isopropyl (PIP) amine as a directing group for the functionalization of C(sp³)–H bonds is a prime example of how ligand design can enable divergent and asymmetric reactions. acs.org The gem-dimethyl group in the PIP amine was found to lower the energy of the key C–H cleavage transition state. acs.org
| Ligand System | Metal | Application | Tuning Strategy | Effect on Reactivity | Reference |
| 2-(Arylimino)pyridine | Nickel | Ethylene Polymerization | Para-substituent modification | Electron-withdrawing groups increase activity | mdpi.com |
| Polypyridyl-amine | Cobalt | Hydrogen Evolution | Introduction of isoquinoline groups | Lower overpotential, higher activity | nih.gov |
| Pytacn derivatives | Iron(II) | Catalytic Oxidation | α- and γ-pyridine substitution | Modulates spin state and selectivity | acs.orgresearchgate.net |
| 2-(Pyridin-2-yl)isopropyl (PIP) amine | Palladium | C(sp³)–H Functionalization | Introduction of gem-dimethyl group | Enables divergent functionalization | acs.org |
Future Perspectives and Emerging Research Avenues for Propan 2 Yl 1 Pyridin 2 Yl Ethyl Amine
Development of Novel Synthetic Methodologies and Green Chemistry Applications
Future research into the synthesis of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine is expected to prioritize efficiency, sustainability, and scalability. While specific methodologies for this exact compound are not widely detailed, emerging trends in the synthesis of related pyridine-based ligands point toward promising future avenues.
One major area of development is the adoption of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of reduced waste, time, and cost. An efficient approach for synthesizing pyridine (B92270) derivatives involves a one-pot, four-component reaction that can be enhanced using microwave irradiation, a tool recognized for its role in green chemistry. acs.org This method has been shown to produce excellent yields in significantly shorter reaction times compared to conventional heating. acs.org Applying such a strategy to the synthesis of this compound, potentially starting from 2-acetylpyridine (B122185), isopropylamine (B41738), and a reducing agent, could represent a significant improvement over classical multi-step syntheses.
Furthermore, the principles of Green Chemistry are set to guide the development of new synthetic routes. carlroth.com This includes:
Use of Renewable Feedstocks : Research has demonstrated the sustainable synthesis of pyridine bases from glycerol, a byproduct of biodiesel production. researchgate.net Future methodologies could explore the use of bio-derived starting materials for creating the pyridine or ethylamine (B1201723) fragments of the target molecule.
Catalytic Reagents : Shifting from stoichiometric reagents to catalytic ones can dramatically reduce waste. carlroth.com For the reductive amination step often used to form such amines, replacing traditional hydride reagents with catalytic hydrogenation would be a key green improvement.
Safer Solvents : The selection of environmentally benign solvents is a core principle of green chemistry. carlroth.com Future synthetic protocols will likely focus on replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as 2-methyltetrahydrofuran (B130290) or even performing reactions in aqueous environments. carlroth.comrsc.org
Developing a scalable procedure that avoids chromatographic purification, as has been achieved for other pyridine-alkoxide ligands, would also be a significant advancement, making the ligand more accessible for large-scale applications. rsc.org
Exploration of New Catalytic Transformations and Ligand Platforms
The structural characteristics of this compound—namely its bidentate N,N-coordination sites (pyridine and secondary amine) and the presence of a stereocenter—make it a highly promising candidate as a ligand in catalysis, particularly for asymmetric transformations.
Future research will likely focus on using this compound to form complexes with various transition metals to catalyze new reactions. Pyridine-based ligands have been successfully employed in a wide array of catalytic systems:
Palladium(II) complexes with pyridine ligands are effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. acs.org
Iron(II) complexes featuring (pyridyl)imine ligands have been used as catalysts in the transfer hydrogenation of ketones. researchgate.net
Terpyridine (TPY) metal complexes are versatile catalysts for promoting the formation of carbon-carbon bonds. rsc.org
Given these precedents, this compound could be explored as a chiral ligand for asymmetric versions of these reactions, such as asymmetric hydrogenation, hydrosilylation, or cross-coupling, where inducing enantioselectivity is crucial. The ease with which the steric and electronic properties of chiral pyridine-type ligands can be modified allows for the creation of "tunable" molecules for stereoselective synthesis. researchgate.net
Beyond using the molecule as is, it can serve as a foundation for novel ligand platforms . The basic scaffold can be systematically modified to fine-tune its catalytic activity. For instance, substituents could be added to the pyridine ring to alter its electron-donating ability, which is known to impact the physicochemical properties and catalytic activity of the resulting metal complexes. acs.orgscilit.com The isopropyl group could also be replaced with other bulky substituents to enhance steric hindrance and potentially improve enantioselectivity in catalytic reactions. The development of such a "ligand family" based on this core structure is a key avenue for future research.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A comprehensive understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for routine characterization nih.govnih.govdocbrown.info, advanced methods are required for a deeper insight.
Expected Spectroscopic Data: Based on the analysis of its constituent parts—a 2-substituted pyridine ring, an ethylamine chain, and an isopropyl group—the expected spectroscopic signatures can be predicted.
| Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the four distinct protons on the pyridine ring; a quartet for the methine proton on the ethyl chain; a doublet for the methyl group on the ethyl chain; a septet for the methine proton of the isopropyl group; a doublet for the two methyl groups of the isopropyl group; a broad signal for the N-H proton. docbrown.info |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons; signals for the methine and methyl carbons of the ethyl group; signals for the methine and methyl carbons of the isopropyl group. nih.gov |
| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹); C-H stretching vibrations (around 2800-3000 cm⁻¹); C=N and C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹); C-N stretching vibrations (around 1020-1250 cm⁻¹). docbrown.info |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns such as the loss of an isopropyl group or cleavage of the ethyl chain. nist.gov |
To move beyond basic characterization, advanced computational approaches , particularly Density Functional Theory (DFT), will be indispensable. DFT calculations have become a powerful tool for investigating pyridine-based molecules. scilit.comnih.govresearchgate.net Future research initiatives will leverage DFT to:
Optimize Molecular Geometry : Accurately predict bond lengths, bond angles, and conformer energies. researchgate.net
Analyze Electronic Structure : Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net This information is crucial for understanding the molecule's reactivity and its interactions with metal centers.
Predict Spectroscopic Properties : Simulate NMR and IR spectra to aid in the interpretation of experimental data. researchgate.netresearchgate.net
Map Electrostatic Potential : Visualize electron-rich and electron-poor regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. researchgate.net
These computational studies will provide a profound understanding of the molecule's intrinsic properties, guiding the rational design of new catalysts and functional materials.
Integration in Interdisciplinary Chemical Research Initiatives
The unique combination of a chelating pyridine-amine unit and a chiral center makes this compound an attractive building block for interdisciplinary research, most notably in supramolecular chemistry and materials science.
Supramolecular Chemistry: Pyridine-based ligands are cornerstones in the construction of complex, self-assembled supramolecular architectures. acs.orgmdpi.com These ligands coordinate with metal ions to form discrete assemblies such as molecular triangles, squares, cages, and prisms. rsc.orgnih.gov The directionality of the coordination bonds and the geometry of the ligand dictate the final structure.
Future research could integrate this compound into this field to create novel, chiral supramolecular structures . The enantiomerically pure form of the ligand could be used to induce chirality in the final assembly, leading to structures with potential applications in:
Enantioselective sensing : Differentiating between chiral molecules.
Asymmetric catalysis : Where the supramolecular cage acts as a "nanoreactor."
Chiral separations : Isolating specific enantiomers from a racemic mixture.
Materials Science: Pyridine-based ligands are also used to create functional materials and modify surfaces. They have been investigated for their role in forming metal-organic frameworks (MOFs) and for passivating the surface of semiconductor quantum dots (QDs), where they influence the electronic and optical properties. researchgate.netmdpi.com The integration of this compound into materials science research could lead to:
Chiral MOFs : Creating porous materials with homochiral pores for enantioselective applications.
Functionalized Nanoparticles : Using the ligand to cap nanoparticles, introducing specific binding sites or catalytic activity onto the nanoparticle surface.
Chemosensors : Designing metal complexes where the binding of an analyte induces a change in the photophysical properties, a strategy that has been explored with terpyridine complexes. rsc.org
By bridging organic synthesis with catalysis, materials science, and supramolecular chemistry, this compound stands as a versatile platform for future chemical innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions between pyridine derivatives and isopropylamine. For example, reacting 2-vinylpyridine with isopropylamine under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours) can yield the target compound. Catalysts like palladium or copper may enhance reaction efficiency, and inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine and pyridine moieties. For example, the isopropyl group’s methyl protons typically appear as a septet (~δ 1.2 ppm), while pyridine protons resonate between δ 7.5–8.5 ppm. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula (C₁₀H₁₅N₂). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are available .
Advanced Research Questions
Q. How does the pyridine nitrogen position influence biological activity compared to structural analogs?
- Methodological Answer : Activity varies with pyridine nitrogen placement. For instance, this compound (2-nitrogen position) may exhibit stronger hydrogen-bonding interactions with biological targets than its 3-nitrogen analog. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like G protein-coupled receptors (GPCRs) .
| Analog | Pyridine Position | Key Activity Differences |
|---|---|---|
| (Propan-2-yl)[1-(pyridin-3-yl)ethyl]amine | 3-position | Reduced receptor selectivity due to steric hindrance |
| 1-Pyridin-2-ylethylamine | 2-position | Simpler structure; weaker pharmacokinetics |
Q. How should researchers address contradictions in reported physicochemical data (e.g., missing melting points or solubility)?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds. For solubility, use shake-flask methods in buffers (pH 1–7.4) and logP calculations via HPLC retention times. Cross-validate with computational tools like ACD/Labs or COSMOtherm. Note that discrepancies may arise from polymorphic forms or impurities, necessitating recrystallization and purity validation (>95% by HPLC) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for vapor protection, nitrile gloves, and full-body chemical-resistant suits. Fume hoods with HEPA filters are mandatory during synthesis. Store at 2–8°C under nitrogen to prevent degradation. Acute toxicity (H302) and skin irritation (H315) risks require immediate decontamination with 0.9% saline or polyethylene glycol .
Q. What experimental strategies can elucidate interactions between this compound and neurological targets?
- Methodological Answer : Employ fluorescence polarization assays to study binding to serotonin or dopamine transporters. For in vivo relevance, use microdialysis in rodent models to monitor neurotransmitter levels post-administration. Radiolabel the compound with ¹⁴C or ³H for autoradiography in brain slices. Pair with CRISPR-Cas9 knockdowns of suspected targets (e.g., monoamine oxidases) to confirm mechanistic pathways .
Q. How does the compound’s reactivity change under non-ambient conditions (e.g., high humidity or acidic media)?
- Methodological Answer : Conduct stability studies under ICH guidelines: expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. In acidic conditions (pH 3), monitor for pyridine ring protonation or amine salt formation using FT-IR. Reactivity with oxidizing agents (e.g., H₂O₂) can be assessed by tracking byproducts with GC-MS. Stability data gaps in existing literature necessitate rigorous in-house validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
